2-Bromo-4,5-difluorobenzenesulfonyl chloride

Descripción general

Descripción

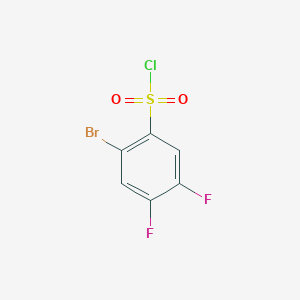

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S. It has a molecular weight of 291.5 . This compound is often used in laboratory settings .

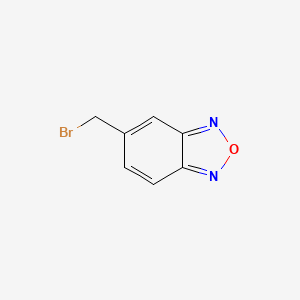

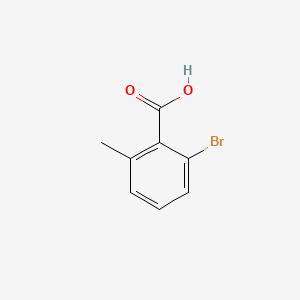

Molecular Structure Analysis

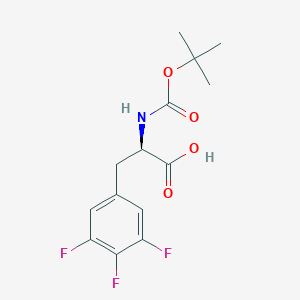

The molecular structure of 2-Bromo-4,5-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, difluoro, and sulfonyl chloride groups .Physical And Chemical Properties Analysis

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a solid at 20°C. It has a melting point of 38-42°C and a boiling point of 76°C at 0.01mm. It has a density of 1.934±0.06 g/cm3 at 20°C and 760 Torr. It is soluble in acetone .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

2-Bromo-4,5-difluorobenzenesulfonyl chloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group is instrumental in forming sulfonamide and sulfonylurea structures, which are key functional groups in many therapeutic drugs used to treat a wide range of conditions, from diabetes to bacterial infections .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials with specific fluorinated aromatic structures. These materials exhibit unique properties such as increased resistance to solvents and chemicals, making them suitable for specialized applications like coatings and polymer additives .

Chemical Synthesis

The compound is involved in chemical synthesis processes where it acts as a sulfonylation agent. This is particularly important in the synthesis of complex organic molecules where the introduction of a sulfonyl group can significantly alter the chemical and physical properties of the target molecule .

Chromatography

2-Bromo-4,5-difluorobenzenesulfonyl chloride: can be used to modify chromatographic stationary phases. By attaching this compound to silica gel or other substrates, researchers can create stationary phases with specific interactions for the separation of complex mixtures .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives are used as reagents in spectroscopic analysis techniques. They can help in the quantification and identification of various substances through methods such as mass spectrometry and fluorescence spectroscopy .

Controlled Environment and Cleanroom Solutions

The compound’s derivatives are also applicable in the production of high-purity chemicals required for controlled environments and cleanrooms. These chemicals are essential in industries where contamination control is critical, such as semiconductor manufacturing and biotechnology .

Advanced Battery Science and Technology

Fluorinated compounds derived from 2-Bromo-4,5-difluorobenzenesulfonyl chloride are researched for their potential use in advanced battery technologies. Their incorporation into battery components can lead to improved energy density and stability, which are key for the development of next-generation batteries .

Organic Electronics

The electronic properties of fluorinated aromatic compounds make them valuable in the field of organic electronics. They are investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where they can enhance the performance and longevity of these devices .

Safety and Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Mode of Action

2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.

Propiedades

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

CAS RN |

874784-11-9 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)